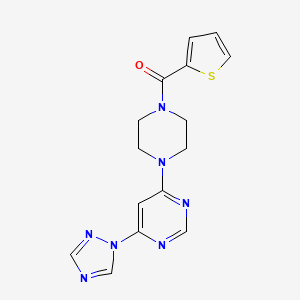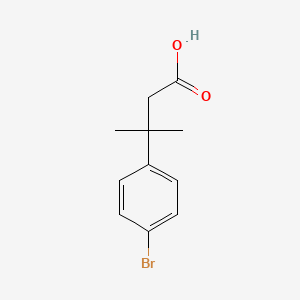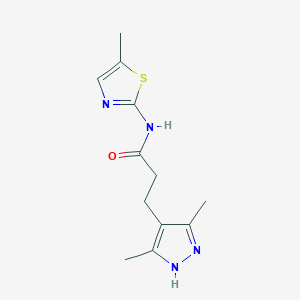![molecular formula C10H9ClF3NO2 B2405818 2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide CAS No. 929973-54-6](/img/structure/B2405818.png)
2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide is a chemical compound with the molecular formula C10H9ClF3NO2 and a molecular weight of 267.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide consists of a phenyl ring attached to an acetamide group with a chlorine atom and a trifluoroethoxy group . The exact structural details, including bond lengths and angles, are not specified in the sources retrieved.Physical And Chemical Properties Analysis
2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the sources retrieved.Scientific Research Applications
Heterocyclic Synthesis
2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide, due to its structural complexity, is potentially an important intermediate in the synthesis of heterocyclic systems. Gouda et al. (2015) emphasized the utility of compounds with similar structures in heterocyclic synthesis, which is crucial for developing pharmaceutically active molecules and materials with unique properties (Gouda et al., 2015).
Environmental and Health Implications
Although not directly related to 2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide, studies on similar chlorinated compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA, provide insight into the environmental and health implications of chlorinated compounds. Stackelberg (2013) discussed the potential carcinogenic outcomes and mechanisms from exposure to such compounds, highlighting the complexity of assessing the risks associated with chlorinated compounds in the environment (Stackelberg, 2013).
Neurochemical and Cognitive Effects
Compounds structurally similar to 2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide have been studied for their neurochemical actions and effects on cognition. Minzenberg and Carter (2008) provided a review of modafinil, highlighting its complex profile of neurochemical and behavioral effects. This suggests potential research avenues for 2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide in the domain of neuropsychiatric disorders and cognitive enhancement (Minzenberg & Carter, 2008).
properties
IUPAC Name |
2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-9(16)15-7-3-1-2-4-8(7)17-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMLEJXYYMNKAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanehydrazide](/img/structure/B2405737.png)


![4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2405742.png)




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)


